molecular formula C15H23N3 B8408026 7-(1-Propyl-butyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine

7-(1-Propyl-butyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine

Cat. No. B8408026
M. Wt: 245.36 g/mol
InChI Key: ZCUCQGFNVLUBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-Propyl-butyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H23N3 and its molecular weight is 245.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

7-heptan-4-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H23N3/c1-5-7-13(8-6-2)14-9-11(3)16-15-10-12(4)17-18(14)15/h9-10,13H,5-8H2,1-4H3

InChI Key

ZCUCQGFNVLUBNO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C1=CC(=NC2=CC(=NN12)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a mixture of magnesium turnings (3.5 g, 144 mmol) and a catalytic amount of iodine (100 mg) in THF (100 mL) to 65° C. under a nitrogen atmosphere. Add a few drops of neat 4-bromoheptane and heat the mixture until the reaction starts. Then add a solution of 4-bromoheptane (17.6 mL, 94 9 mmol) in THF (42 mL) keeping the temperature at 65-70° C. over 2 h. Reflux the mixture for an additional hour and then cool the reaction to 22° C. Add the prepared Grignard reagent to a solution of 7-chloro-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine (10.2 g; 53 3 mmol) in THF (60 mL) cooled to 0° C. under a nitrogen atmosphere. Add the magnesium reagent solution via cannula over 45 min while keeping the temperature below 10° C. Then stir the mixture for an additional 30 min at 5° C. Add to this mixture a 10% aqueous ammonium chloride solution (wt/wt) (125 mL) and stir at 22° C. for 30 min. Separate the organic layer and extract the aqueous layer with ethyl acetate (2×25 mL). Combine the organic layers and dry over sodium sulfate. Filter the mixture and evaporate the solvent. Purify the crude material by silica gel flash chromatography using an eluent of hexanes/ethyl acetate (5/1) to provide the title compound (8 g, 62%). ES/MS m/z 246 (M+1)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
17.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.2 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
62%

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